molecular formula C5H9ClF2O B11953313 1-Chloro-1,1-difluoropentan-2-ol CAS No. 6301-96-8

1-Chloro-1,1-difluoropentan-2-ol

Cat. No.: B11953313
CAS No.: 6301-96-8
M. Wt: 158.57 g/mol
InChI Key: IMEPYNYFNDKITM-UHFFFAOYSA-N
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Description

1-Chloro-1,1-difluoropentan-2-ol is an organic compound with the molecular formula C5H9ClF2O It is a halogenated alcohol, containing chlorine and fluorine atoms, which makes it a versatile compound in various chemical reactions and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-1,1-difluoropentan-2-ol can be synthesized through several methods. One common approach involves the halogenation of pentan-2-ol, where chlorine and fluorine atoms are introduced into the molecule. The reaction typically requires specific catalysts and controlled conditions to ensure the correct placement of the halogen atoms.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing environmental impact. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1,1-difluoropentan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

1-Chloro-1,1-difluoropentan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate the effects of halogenated alcohols on biological systems.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which 1-chloro-1,1-difluoropentan-2-ol exerts its effects involves interactions with various molecular targets. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and interactions with enzymes and other proteins. These interactions can affect biochemical pathways and cellular processes, making the compound useful in both research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-1,1-difluoroethane: A related compound with similar halogenation but a shorter carbon chain.

    1-Chloro-1,1-difluoropropane: Another similar compound with a three-carbon chain.

    1-Chloro-1,1-difluorobutane: A four-carbon chain analog.

Uniqueness

1-Chloro-1,1-difluoropentan-2-ol is unique due to its specific combination of chlorine and fluorine atoms on a five-carbon chain with an alcohol functional group. This structure provides distinct chemical properties and reactivity compared to its shorter-chain analogs, making it valuable for specific applications in research and industry.

Properties

CAS No.

6301-96-8

Molecular Formula

C5H9ClF2O

Molecular Weight

158.57 g/mol

IUPAC Name

1-chloro-1,1-difluoropentan-2-ol

InChI

InChI=1S/C5H9ClF2O/c1-2-3-4(9)5(6,7)8/h4,9H,2-3H2,1H3

InChI Key

IMEPYNYFNDKITM-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(F)(F)Cl)O

Origin of Product

United States

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